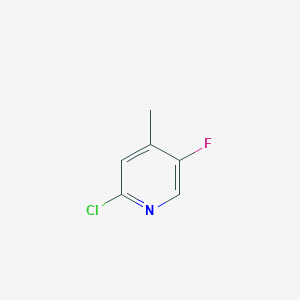

2-Chloro-5-fluoro-4-methylpyridine

Description

The exact mass of the compound 2-Chloro-5-fluoro-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-fluoro-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDRAVIZSYVICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650503 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881891-83-4 | |

| Record name | 2-Chloro-5-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 881891-83-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: A Key Building Block in Modern Chemistry

CAS Number: 881891-83-4

Prepared by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Pyridines in Research and Development

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its presence in a vast array of biologically active compounds and functional materials. The strategic introduction of fluorine atoms into this heterocyclic system can dramatically and often favorably modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, improving membrane permeability, and altering binding affinities to biological targets.[1][2] 2-Chloro-5-fluoro-4-methylpyridine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific principles and practical insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective application in research.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 881891-83-4 | [3] |

| Molecular Formula | C₆H₅ClFN | [3] |

| Molecular Weight | 145.56 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~183 °C (Predicted) | |

| Topological Polar Surface Area | 12.9 Ų | [3] |

Spectroscopic Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the adjacent protons. The methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with an isotopic pattern characteristic of a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-C stretching vibrations of the pyridine ring, as well as C-Cl and C-F stretching vibrations.

Synthesis of 2-Chloro-5-fluoro-4-methylpyridine: A Practical Approach

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine can be approached through several strategic pathways, often involving the modification of a pre-existing pyridine ring. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed journals, we can extrapolate from patented methods and established reactions for analogous compounds. A plausible and efficient synthetic route is outlined below.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a readily available picoline derivative.

Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations and requires optimization for specific laboratory conditions.

Step 1: Diazotization and Fluorination of 4-Methyl-2-aminopyridine

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charge Reagents: To the flask, add 4-Methyl-2-aminopyridine and a suitable non-aqueous solvent such as anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: Slowly add a solution of sodium nitrite in a suitable acid (e.g., tetrafluoroboric acid) to the stirred suspension while maintaining the temperature below 5 °C.

-

Fluorination: After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete formation of the diazonium salt. Subsequently, gently heat the reaction mixture to induce thermal decomposition of the diazonium salt, leading to the formation of 2-Fluoro-4-methylpyridine.

-

Work-up and Isolation: Quench the reaction with a suitable aqueous solution and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Fluoro-4-methylpyridine.

Step 2: Chlorination of 2-Fluoro-4-methylpyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-Fluoro-4-methylpyridine from the previous step in a chlorinated solvent such as dichloromethane or chloroform.

-

Chlorinating Agent: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or chlorine gas, portion-wise or bubbled through the solution, respectively. The reaction may require an initiator, such as a radical initiator or a Lewis acid catalyst.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution to remove any unreacted chlorinating agent and byproducts. Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield 2-Chloro-5-fluoro-4-methylpyridine.

Reactivity and Mechanistic Considerations

The reactivity of 2-Chloro-5-fluoro-4-methylpyridine is governed by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the halogen substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. The regioselectivity of this reaction is a key consideration for synthetic chemists.

Caption: Possible pathways for nucleophilic aromatic substitution on 2-Chloro-5-fluoro-4-methylpyridine.

Causality of Regioselectivity:

-

Leaving Group Ability: In SNAr reactions on aromatic systems, the bond to the leaving group is broken in a non-rate-determining step. Therefore, the electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex, is more important than the C-X bond strength. Fluorine, being the most electronegative halogen, is generally a better leaving group in SNAr reactions than chlorine.[4]

-

Electronic Effects: The positions ortho and para to the ring nitrogen are electronically activated towards nucleophilic attack. In 2-Chloro-5-fluoro-4-methylpyridine, the C2 position is ortho and the C5 position is meta to the nitrogen. The fluorine at the 5-position is not as activated as the chlorine at the 2-position.

Based on these principles, nucleophilic attack is more likely to occur at the 2-position, leading to the displacement of the chloride ion. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

Applications in Drug Discovery and Development

The unique structural features of 2-Chloro-5-fluoro-4-methylpyridine make it a highly sought-after intermediate in the synthesis of novel pharmaceutical agents. The presence of both chloro and fluoro substituents provides orthogonal reactivity, allowing for sequential and site-selective modifications.

Case Study: Synthesis of a Kinase Inhibitor (Hypothetical)

Many kinase inhibitors feature a substituted pyridine core. The following hypothetical scheme illustrates how 2-Chloro-5-fluoro-4-methylpyridine could be utilized in the synthesis of such a compound.

Caption: Hypothetical synthetic route to a kinase inhibitor using 2-Chloro-5-fluoro-4-methylpyridine.

In this example, the chlorine atom at the 2-position could first be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to introduce a larger aryl or heteroaryl moiety. Subsequently, the fluorine atom at the 5-position could be displaced by a nucleophilic amine, a common pharmacophore in kinase inhibitors. This stepwise functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

-

Hazard Identification: 2-Chloro-5-fluoro-4-methylpyridine is expected to be an irritant to the skin, eyes, and respiratory system.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

-

Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

2-Chloro-5-fluoro-4-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its unique combination of a pyridine core with chloro, fluoro, and methyl substituents provides a rich platform for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is crucial for its effective utilization in research and development. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of strategic intermediates like 2-Chloro-5-fluoro-4-methylpyridine is set to increase, paving the way for future innovations in science and technology.

References

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. (n.d.). Google Patents.

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

- Preparation of 2-chloro-5-methylpyridine. (n.d.). Google Patents.

- Method for preparing 2-chloro-5-trifluoromethylpyridine. (n.d.). Google Patents.

-

2-Chloro-5-fluoro-4-methylpyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry. Retrieved January 7, 2026, from [Link]

-

2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. (n.d.). Pipzine Chemicals. Retrieved January 7, 2026, from [Link]

-

Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. Retrieved January 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). HMDB. Retrieved January 7, 2026, from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

(PDF) 2-Chloro-5-(chloromethyl)pyridine. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Mechanistic insights into amination via nucleophilic aromatic substitution. (2023, May 19). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, August 4). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

-

Mechanistic insights into chloroacetic acid production from atmospheric multiphase VOC-chlorine chemistry. (n.d.). Copernicus.org. Retrieved January 7, 2026, from [Link]

Sources

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine

Abstract

2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-5-fluoro-4-methylpyridine, with a focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds widely employed as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The introduction of halogen atoms onto the pyridine ring significantly modulates its electronic properties and reactivity, providing handles for further functionalization. 2-Chloro-5-fluoro-4-methylpyridine (CAS No: 881891-83-4) is a trifunctionalized pyridine that has garnered increasing interest due to its potential as a scaffold in the design of novel bioactive molecules.[3][4] The presence of a labile chlorine atom at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position imparts a unique combination of reactivity and structural features. This guide aims to provide a comprehensive technical overview of this compound, consolidating its known chemical properties and exploring its applications in modern organic synthesis and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in experimental design. The key properties of 2-Chloro-5-fluoro-4-methylpyridine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | PubChem[3] |

| Molecular Weight | 145.56 g/mol | PubChem[3] |

| CAS Number | 881891-83-4 | Apollo Scientific[4] |

| Appearance | Not explicitly stated, but related compounds are colorless to light yellow liquids. | N/A |

| Boiling Point | Data not available. | N/A |

| Melting Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Solubility | Data not available, but likely soluble in common organic solvents. | N/A |

Computed Properties:

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | PubChem[3] |

| InChI | InChI=1S/C6H5ClFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | PubChem[3] |

| InChIKey | HWDRAVIZSYVICK-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC1=C(C=NC=C1F)Cl | PubChem[3] |

| XLogP3-AA | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 145.0094550 Da | PubChem[3] |

| Monoisotopic Mass | 145.0094550 Da | PubChem[3] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[3] |

| Heavy Atom Count | 9 | PubChem[3] |

Synthesis and Manufacturing

One common approach involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the halogen. For instance, the synthesis of fluoropyridine compounds has been achieved by diazotization of the corresponding aminopyridine in anhydrous hydrogen fluoride.[5]

A plausible synthetic pathway for 2-Chloro-5-fluoro-4-methylpyridine could originate from a suitably substituted aminopyridine, as illustrated in the conceptual workflow below.

Caption: Conceptual workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.

It is important to note that the regioselectivity of these reactions would be a critical factor to control. The order of introduction of the substituents would significantly impact the overall efficiency and feasibility of the synthesis.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Chloro-5-fluoro-4-methylpyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. This is a cornerstone reaction for elaborating the pyridine core. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the C2 position, facilitating SNAr reactions.

-

Cross-Coupling Reactions: The C-Cl bond can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming C-C and C-N bonds, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.[6]

-

Modification of the Methyl Group: The methyl group at the 4-position can be a site for further functionalization. For example, it can undergo oxidation to an aldehyde or carboxylic acid, or halogenation to introduce additional reactive handles.

The unique combination of these reactive sites makes 2-Chloro-5-fluoro-4-methylpyridine a highly attractive building block for the synthesis of complex molecules with potential biological activity. For instance, related 2-chloropyridine derivatives are key intermediates in the synthesis of compounds with herbicidal and medicinal properties.[7][8] The incorporation of fluorine is a common strategy in drug design to improve metabolic stability, bioavailability, and binding affinity.[1]

The following workflow illustrates the potential of 2-Chloro-5-fluoro-4-methylpyridine in a drug discovery context.

Caption: Application workflow in a drug discovery program.

Spectroscopic Data

While a dedicated, comprehensive set of spectra for 2-Chloro-5-fluoro-4-methylpyridine was not found, analysis of spectroscopic data for structurally similar compounds can provide expected trends.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns and chemical shifts would be influenced by the positions of the chloro, fluoro, and methyl substituents. For example, in 2-Chloro-5-methylpyridine, the aromatic protons appear as doublets and a doublet of doublets.[9]

-

13C NMR: The carbon spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon attached to the chlorine and fluorine atoms showing characteristic shifts.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl and C-F stretching vibrations.[10]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[10]

Safety and Handling

Based on the GHS classification for 2-Chloro-5-fluoro-4-methylpyridine, this compound should be handled with appropriate safety precautions.[3]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

It is imperative to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound.

Conclusion

2-Chloro-5-fluoro-4-methylpyridine is a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctionalized nature provides multiple avenues for chemical modification, enabling the construction of diverse and complex molecular libraries for biological screening. While detailed experimental data for this specific compound is somewhat limited in the public domain, the known chemistry of related halogenated pyridines provides a solid foundation for its application in research and development. As the demand for novel chemical entities continues to grow, the utility of such strategically substituted heterocyclic intermediates is poised to expand significantly.

References

- Jubilant Ingrevia.

-

PubChem. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-3-fluoro-5-methylpyridine. (2024-04-01).

- Fisher Scientific.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-fluoropyridine. (2011-06-02).

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Retrieved from [Link]

- Sigma-Aldrich.

-

Pipzine Chemicals. 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0. Retrieved from [Link]

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

- Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

- Organic Syntheses.

-

SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE - Optional[13C NMR]. Retrieved from [Link]

- Benchchem. Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds.

- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025-08-04).

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

Sihauli Chemicals Pvt Ltd. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India. Retrieved from [Link]

-

Alkali Metals. Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

- Google Patents.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 881891-83-4 Cas No. | 2-Chloro-5-fluoro-4-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. researchgate.net [researchgate.net]

- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 9. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

2-Chloro-5-fluoro-4-methylpyridine molecular weight

An In-depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-Chloro-5-fluoro-4-methylpyridine, a key heterocyclic building block for professionals in chemical research, drug discovery, and agrochemical development. We will explore its fundamental physicochemical properties, logical synthetic strategies, core reactivity principles, and critical applications, with a focus on the causal relationships that drive its utility in modern chemistry.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and agrochemical design. Its nitrogen atom provides a key point for hydrogen bonding and influences the molecule's overall polarity and solubility, while the aromatic ring serves as a rigid and versatile framework for introducing diverse functional groups. The strategic placement of substituents, such as halogens and alkyl groups, allows for the fine-tuning of a compound's steric, electronic, and metabolic properties.

2-Chloro-5-fluoro-4-methylpyridine is a prime example of a highly functionalized intermediate. Each substituent serves a distinct and critical purpose:

-

The 2-chloro group is an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions to build more complex molecules.

-

The 5-fluoro group significantly alters the electronic landscape of the ring. Its strong electron-withdrawing nature can enhance the reactivity of the 2-chloro position towards SNAr, modulate the pKa of the pyridine nitrogen, and often improve metabolic stability by blocking potential sites of oxidation.

-

The 4-methyl group provides a steric and electronic handle, influencing the orientation of substituents and offering a potential site for further functionalization.

This guide will dissect these features, providing researchers with the foundational knowledge to effectively utilize this versatile reagent.

Physicochemical and Structural Properties

A precise understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of 2-Chloro-5-fluoro-4-methylpyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1] |

| Molecular Weight | 145.56 g/mol | [1] |

| CAS Number | 881891-83-4 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | approx. 180 - 185 °C | [2] |

| Flash Point | approx. 70 - 75 °C | [2] |

| Solubility | Poorly soluble in water; Soluble in many organic solvents (e.g., ethanol, acetone) | [2] |

| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [1] |

Structural Representation:

Caption: 2D structure of 2-Chloro-5-fluoro-4-methylpyridine.

Reactivity and Mechanistic Insights

The reactivity of the pyridine ring is dictated by the interplay of its constituent atoms and substituents. The nitrogen atom is inherently electron-withdrawing, making the ring electron-deficient compared to benzene. This deficiency is amplified by the chloro and fluoro groups, making the molecule particularly susceptible to nucleophilic attack.

-

Causality of Reactivity: The chlorine atom at the C2 position is the most labile group. Its departure is facilitated by the strong inductive electron-withdrawing effects of both the ring nitrogen and the fluorine atom at C5. This polarization creates a significant partial positive charge at C2, rendering it highly electrophilic and ripe for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.). The methyl group at C4 provides a modest electron-donating effect through hyperconjugation, which slightly tempers the reactivity but also helps direct incoming reagents.

Caption: A logical synthetic pathway to 2-Chloro-5-fluoro-4-methylpyridine.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol details a general procedure for displacing the 2-chloro group, a common application for this reagent.

Objective: To synthesize a 2-amino-5-fluoro-4-methylpyridine derivative.

Materials:

-

2-Chloro-5-fluoro-4-methylpyridine (1.0 eq)

-

Primary or Secondary Amine (1.2 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-fluoro-4-methylpyridine and the chosen anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Add the amine nucleophile, followed by the base.

-

Causality: The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile, which would render it unreactive.

-

-

Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expertise: The choice of temperature is critical. Higher temperatures accelerate the reaction but may lead to side products. An initial temperature of 90 °C is a reasonable starting point for many amine nucleophiles.

-

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Trustworthiness: This self-validating protocol includes in-process checks (TLC/LC-MS) and a standard, robust purification method to ensure the final product's identity and purity.

-

Applications in Drug Discovery

This reagent is a valuable intermediate for synthesizing complex heterocyclic systems with proven biological activity. Its structure is particularly suited for creating bioisosteres of naturally occurring purines, leading to compounds with potential as kinase inhibitors, antivirals, or anti-inflammatory agents. [3] For example, it can serve as a precursor to imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic interest. [3]

Caption: Workflow for converting the title compound into a bioactive scaffold.

Safety and Handling

Proper handling of 2-Chloro-5-fluoro-4-methylpyridine is essential to ensure laboratory safety. The compound is classified with the following hazards:

-

Causes skin irritation (H315) [1]* Causes serious eye irritation (H319) [1]* May cause respiratory irritation (H335) [1] Mandatory Safety Protocol:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [4][5]2. Ventilation: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of vapors. [4][5]3. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. [6]4. Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated. Do not allow the material to enter drains. [7]5. First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8] * Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8] * Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [7]6. Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.

-

References

- 2-Chloro-4-fluoro-5-methylpyridine | CymitQuimica.

- 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem.

- 2-chloro-5-trifluoromethylpyridine Safety D

- 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0 - Pipzine Chemicals.

- SAFETY D

- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical.

- SAFETY D

- 881891-83-4(2-Chloro-5-fluoro-4-methyl-pyridine) Product Description - ChemicalBook.

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

- Application Notes: 2-Chloro-5-methylpyridine-3,4-diamine as a Precursor for Heterocyclic Compounds - Benchchem.

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

Sources

- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-Fluoro-4-Methylpyridine | CAS 89855-21-0 | Supplier, Manufacturer, Safety Data & Price | High Purity Chemical China [pipzine-chem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-5-fluoro-4-methylpyridine structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-4-methylpyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications as a versatile intermediate. Emphasis is placed on the strategic importance of its structural features—the reactive chloro group at the 2-position, and the modulating effects of the fluoro and methyl substituents. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the utilization of this compound in the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is 2-chloro-5-fluoro-4-methylpyridine .[1] It is also referenced in chemical literature and commercial catalogs by its CAS Registry Number.

Chemical Structure

The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 4-position with a methyl group. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, which is a cornerstone of its synthetic utility.

Caption: Chemical structure of 2-chloro-5-fluoro-4-methylpyridine.

Physicochemical Data

The key physicochemical properties of 2-Chloro-5-fluoro-4-methylpyridine are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 145.56 g/mol | PubChem[1] |

| Exact Mass | 145.0094550 Da | PubChem[1] |

| Appearance | Typically a solid or liquid | N/A |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Manufacturing

Overview of Synthetic Routes

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is not widely detailed in standard literature, but a highly plausible and effective route involves the conversion of a corresponding aminopyridine precursor. The classic Sandmeyer reaction, which transforms an aryl amine into an aryl halide via a diazonium salt intermediate, is the most logical approach.[2][3][4] This method is a staple in heterocyclic chemistry for its reliability and the wide availability of starting materials. The key precursor for this synthesis is 2-amino-5-fluoro-4-methylpyridine.

Detailed Experimental Protocol: A Representative Synthesis

This protocol describes a two-step process starting from the hypothetical precursor, 2-amino-5-fluoro-4-methylpyridine, proceeding through a Sandmeyer reaction.

Step 1: Diazotization of 2-amino-5-fluoro-4-methylpyridine

-

Prepare a solution of concentrated hydrochloric acid in water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

-

Slowly add 2-amino-5-fluoro-4-methylpyridine (1.0 eq) to the cold acid solution. Ensure the temperature is maintained below 5 °C.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution. The rate of addition must be carefully controlled to keep the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Chloro-dediazoniation (Sandmeyer Reaction)

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Warm the mixture gently to dissolve the salt, then cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. This addition often results in the vigorous evolution of nitrogen gas.

-

Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Chloro-5-fluoro-4-methylpyridine.

Synthetic Workflow Diagram

Caption: Representative workflow for the synthesis of 2-Chloro-5-fluoro-4-methylpyridine.

Applications in Drug Discovery and Agrochemicals

Role as a Key Building Block

2-Chloro-5-fluoro-4-methylpyridine is a valuable intermediate in the synthesis of highly functionalized pyridine derivatives. Its utility stems from several key structural features:

-

Reactive C2-Chloride : The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr).[5][6] This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.), forming new C-N, C-O, and C-S bonds.

-

Fluorine Substitution : The fluorine atom at the 5-position significantly alters the electronic properties of the pyridine ring. Furthermore, incorporating fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate pKa.[7]

-

Methyl Group : The 4-methyl group provides a point for further functionalization or can be used to sterically influence the molecule's conformation and interaction with biological targets.

This combination of features makes the molecule an ideal scaffold for building libraries of compounds in lead optimization campaigns.

Logical Relationship in Synthesis

The primary reaction this building block undergoes is nucleophilic substitution. A common and powerful application is in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, or direct SₙAr with an amine, to link the pyridine core to other molecular fragments.

Caption: Role of the title compound as an intermediate in synthesis.

Safety, Handling, and Storage

GHS Hazard Identification

Based on available data, 2-Chloro-5-fluoro-4-methylpyridine is classified with the following hazards:

-

H315 : Causes skin irritation.[1]

-

H319 : Causes serious eye irritation.[1]

-

H335 : May cause respiratory irritation.[1]

It is assigned the GHS07 pictogram (exclamation mark).[8]

Recommended Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound:

-

Eye Protection : Chemical safety goggles or a face shield.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection : A lab coat. Ensure exposed skin is covered.

-

Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

Storage and Disposal Guidelines

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.

References

-

Title: 2-Chloro-5-fluoro-4-methylpyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Deaminative chlorination of aminoheterocycles Source: Nature Chemistry via PubMed Central, NIH URL: [Link]

-

Title: Nucleophilic aromatic substitutions Source: YouTube URL: [Link]

-

Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

-

Title: Sandmeyer reaction Source: Wikipedia URL: [Link]

-

Title: Recent trends in the chemistry of Sandmeyer reaction: a review Source: Journal of the Iranian Chemical Society via PubMed Central, NIH URL: [Link]

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-fluoropyridine | 21717-96-4 | FA02882 [biosynth.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-fluoro-4-methylpyridine

Introduction

2-Chloro-5-fluoro-4-methylpyridine is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern—featuring a chlorine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl group for steric and electronic influence—makes it a valuable synthon for the development of complex molecular architectures. This guide provides a detailed exploration of the principal synthetic pathways to this important intermediate, offering field-proven insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is most effectively approached via a convergent strategy centering on the formation of a key intermediate: 2-amino-5-fluoro-4-methylpyridine . Once this intermediate is secured, a well-established Sandmeyer reaction can be employed to introduce the 2-chloro substituent. This guide will detail two robust pathways for the synthesis of the crucial aminopyridine intermediate, followed by a comprehensive protocol for the final chlorination step.

The overall synthetic logic is depicted below:

Caption: High-level overview of the synthetic approaches to 2-Chloro-5-fluoro-4-methylpyridine.

Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoro-4-methylpyridine

The primary challenge lies in the regioselective introduction of the fluorine atom onto the pyridine ring. Two effective methods are presented here.

Pathway A: Halogenation and Fluorodediazoniation from 2-Amino-4-picoline

This pathway leverages a readily available starting material and proceeds through a brominated intermediate, followed by a fluorination reaction analogous to the Balz-Schiemann reaction.

Rationale: Bromination at the 5-position of 2-amino-4-picoline is directed by the activating amino group. The subsequent conversion of the resulting 5-bromo-2-aminopyridine derivative to the 5-fluoro analogue is achieved via diazotization of the amino group, followed by decomposition of the diazonium salt in the presence of a fluoride source, a robust method for introducing fluorine into an aromatic ring.[1]

Caption: Reaction scheme for the synthesis of 2-amino-5-fluoro-4-methylpyridine starting from 2-amino-4-picoline.

Experimental Protocol: Synthesis of 5-Bromo-2-amino-4-picoline [1]

-

Reaction Setup: In a flask suitable for the scale, charge acetonitrile and cool to 0°C using an ice bath.

-

Addition of Amine: Add 2-amino-4-picoline (1.0 eq) to the cooled acetonitrile.

-

Preparation of Brominating Agent: In a separate vessel, prepare an aqueous solution of sodium bromide (NaBr, ~0.67 eq) and sodium bromate (NaBrO₃, ~0.33 eq).

-

Bromination: Under vigorous stirring, add the aqueous brominating solution to the solution of 2-amino-4-picoline. Subsequently, slowly add sulfuric acid (~1.5 eq) while maintaining the temperature below 10°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 3 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether system to yield 5-bromo-2-amino-4-picoline.[1]

Experimental Protocol: Synthesis of 2-Amino-5-fluoro-4-picoline [1]

-

Reaction Setup: In a tetrafluoroethylene-lined reaction vessel (to withstand anhydrous HF), dissolve 5-bromo-2-amino-4-picoline (1.0 eq) in anhydrous hydrogen fluoride at -78°C (acetone/dry ice bath).

-

Diazotization: Add sodium nitrite (NaNO₂, 1.1 eq) portion-wise to the solution, maintaining the temperature at -78°C.

-

Decomposition: After the addition is complete, allow the reaction to warm slowly to room temperature, then heat carefully to drive the thermal decomposition of the diazonium fluoride salt, which results in the evolution of nitrogen gas and formation of the fluoro-pyridine.

-

Work-up: Quench the reaction by carefully pouring the mixture over ice and neutralizing with a saturated sodium bicarbonate solution.

-

Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by recrystallization to afford 2-amino-5-fluoro-4-picoline.[1]

Pathway B: Nitration, Reduction, and Ammonolysis

An alternative strategy involves starting with a pre-functionalized pyridine ring, such as 2-chloro-4-methylpyridine, and building the required functionality.

Rationale: This route begins with the nitration of a 2-chloro-4-methylpyridine derivative. The nitro group is a strong directing group and can be subsequently reduced to an amine. This amine can then be converted to the fluoride via a Schiemann reaction. Finally, the chlorine at the 2-position can be displaced by an amino group via ammonolysis to yield the key intermediate. While seemingly longer, this route can be advantageous depending on the availability and cost of starting materials.

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1 | Nitration | Fuming HNO₃, H₂SO₄, 60°C | Moderate | [2] |

| 2 | Reduction | Fe/NH₄Cl or Catalytic Hydrogenation | High | [2] |

| 3 | Fluorination | 1. HBF₄, NaNO₂; 2. Heat | Moderate to Good | [2] |

| 4 | Ammonolysis | aq. NH₃, CuCl catalyst, 115°C | ~34% | [3] |

Part 2: The Sandmeyer Reaction: Conversion to 2-Chloro-5-fluoro-4-methylpyridine

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an arylamine into an aryl halide via a diazonium salt intermediate.[4] The reaction is catalyzed by copper(I) salts and proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]

Rationale: The conversion of the 2-amino group of 2-amino-5-fluoro-4-methylpyridine to a 2-chloro group is the final key transformation. Diazotization of the amine with sodium nitrite in a strong acid (like HCl) at low temperatures generates the corresponding diazonium salt. The subsequent introduction of a copper(I) chloride solution catalyzes the decomposition of the diazonium salt, with the evolution of nitrogen gas, to yield the desired 2-chloro-5-fluoro-4-methylpyridine.[6]

Caption: The final step in the synthesis, converting the key amine intermediate to the target product.

Experimental Protocol: Chloro-Sandmeyer Reaction [Adapted from[6]]

-

Diazotization:

-

In a round-bottom flask, suspend 2-amino-5-fluoro-4-methylpyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0°C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour, or until the evolution of nitrogen ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford pure 2-Chloro-5-fluoro-4-methylpyridine.

-

| Parameter | Condition | Rationale |

| Diazotization Temperature | 0-5°C | Aryl diazonium salts are unstable and can decompose explosively at higher temperatures. Low temperature is critical for safety and yield.[5] |

| Acid | Concentrated HCl | Serves as the solvent for the amine, the source of nitrous acid from NaNO₂, and the chloride source for the final product. |

| Catalyst | Copper(I) Chloride (CuCl) | Catalyzes the single-electron transfer to the diazonium salt, initiating the radical mechanism.[4][5] |

| Heating | 60-70°C | After initial reaction, gentle heating ensures the complete decomposition of the diazonium salt.[6] |

Conclusion

The synthesis of 2-Chloro-5-fluoro-4-methylpyridine is a multi-step process that hinges on the successful preparation of the 2-amino-5-fluoro-4-methylpyridine intermediate. The pathway commencing from 2-amino-4-picoline offers a direct and efficient route, leveraging classical bromination and fluorodediazoniation reactions. The final transformation, a copper-catalyzed Sandmeyer reaction, is a robust and scalable method for installing the 2-chloro substituent. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively and safely produce this valuable building block for application in pharmaceutical and agrochemical discovery programs.

References

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

Chen, P., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(21), 9316-9327. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO 98/00427 - PROCESS FOR THE PRODUCTION OF 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO[1,5-A]BENZODIAZEPINE.

-

Wang, L., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Industry and Engineering (China), 59(8), 2055-2059. Available at: [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Pharmasff. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. Retrieved from [Link]

-

ResearchGate. (2019). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]

-

Nature Communications. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]

-

CNKI. (2011). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

-

Journal of Organic Chemistry. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

Sources

- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 2. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of a Halogenated Pyridine Building Block

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-fluoro-4-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic placement of halogen atoms on heterocyclic scaffolds is a cornerstone of molecular design. 2-Chloro-5-fluoro-4-methylpyridine, a substituted picoline, represents a highly valuable building block whose utility is fundamentally governed by its physical properties. The presence of chlorine, fluorine, and a methyl group on the pyridine ring creates a unique electronic and steric environment. The chlorine at the 2-position provides a reactive site for nucleophilic substitution, the fluorine at the 5-position modulates the electronic properties (pKa) and can enhance metabolic stability and binding affinity in drug candidates, and the methyl group at the 4-position offers a point for further functionalization or steric control.

This guide provides an in-depth analysis of the core physical properties of 2-Chloro-5-fluoro-4-methylpyridine. For researchers, understanding these characteristics—from boiling point and solubility to spectroscopic signatures—is not merely academic. It is critical for designing reaction conditions, developing purification strategies, ensuring safe handling, and ultimately, predicting the behavior of this intermediate in complex synthetic pathways. This document moves beyond a simple datasheet, offering insights into the experimental determination of these properties and their implications for practical application.

Part 1: Core Physicochemical and Molecular Properties

The fundamental identity and physical nature of a compound are encapsulated by its core properties. For 2-Chloro-5-fluoro-4-methylpyridine, these data points are the foundation for all handling, reaction, and purification protocols. The primary CAS number for this compound is 881891-83-4, which is consistently referenced in major chemical databases and by suppliers[1][2][3].

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-fluoro-4-methylpyridine | [1][4] |

| Synonyms | 2-Chloro-5-fluoro-4-picoline | [4] |

| CAS Number | 881891-83-4 | [1][2][3] |

| Molecular Formula | C₆H₅ClFN | [1][4] |

| Molecular Weight | 145.56 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | Inferred from supplier data |

| Density | 1.264 g/cm³ | [5][6] |

| Predicted pKa | -1.40 ± 0.10 | [5] |

Part 2: Thermal Characteristics

The thermal stability and phase transition behavior of a chemical are critical parameters for its safe storage and use in chemical synthesis, especially when heating is required.

Boiling Point

The boiling point of 183 °C indicates relatively low volatility, which simplifies handling at ambient temperatures by reducing inhalation exposure risk[5][6]. This boiling point is suitable for reactions conducted at elevated temperatures without requiring high-pressure apparatus.

Flash Point

The flash point is reported as 64 °C [5][6]. This classifies the compound as a combustible liquid. While not highly flammable, it necessitates that storage and handling procedures avoid ignition sources, particularly when the substance is heated above its flash point.

Field Protocol: Experimental Determination of Boiling Point

The accurate determination of a boiling point for a pyridine derivative is essential for validating purity and planning distillation-based purifications.

Causality Behind Experimental Choices:

-

Method: Simple distillation is chosen for its directness in measuring the liquid-vapor equilibrium temperature.

-

Apparatus: A microscale or short-path distillation apparatus is preferred to minimize loss of material and reduce hold-up volume.

-

Pressure Monitoring: Accurate pressure measurement is crucial as the boiling point is pressure-dependent. The data must be corrected to standard pressure (760 mmHg) if the determination is done at a different atmospheric pressure.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a micro-distillation apparatus consisting of a small round-bottom flask (5-10 mL), a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Addition: Place 2-3 mL of 2-Chloro-5-fluoro-4-methylpyridine and a magnetic stir bar or a few boiling chips into the distillation flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor in equilibrium with the liquid is measured.

-

Heating: Gently heat the flask using a heating mantle or oil bath. Stir the liquid if using a stir bar.

-

Data Collection: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to observe the temperature as distillation proceeds. A stable temperature plateau (±0.5 °C) during the collection of the bulk of the distillate is recorded as the boiling point.

-

Pressure Correction (if necessary): If the atmospheric pressure is not 760 mmHg, use the Clausius-Clapeyron relation or a standard nomograph to correct the observed boiling point to standard pressure.

Part 3: Solubility Profile

The solubility of a reagent dictates the choice of reaction solvents, extraction procedures, and crystallization techniques. As a substituted pyridine, 2-Chloro-5-fluoro-4-methylpyridine exhibits solubility characteristics typical of a moderately polar organic molecule. It is reported to be poorly soluble in water but soluble in many common organic solvents such as ethanol and acetone.

Field Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of the title compound in a range of common laboratory solvents.

Causality Behind Experimental Choices:

-

Solvent Selection: A panel of solvents with varying polarities (water, ether, 5% HCl, 5% NaOH) is used to probe the compound's polarity and the presence of acidic or basic functional groups, following the "like dissolves like" principle[7].

-

Concentration: A standard concentration (e.g., ~33 mg/mL) is used to ensure consistent and comparable results across different solvents[8].

Step-by-Step Methodology:

-

Preparation: Label five small, dry test tubes for the following solvents: Water, 5% aq. HCl, 5% aq. NaOH, Diethyl Ether, and Ethanol.

-

Sample Dispensing: To each test tube, add approximately 50 mg of 2-Chloro-5-fluoro-4-methylpyridine (approximated as 2 drops from a pipette).

-

Solvent Addition: Add 1.5 mL of the respective solvent to each test tube.

-

Mixing: Vigorously shake each tube for 30-60 seconds to ensure thorough mixing[7][8].

-

Observation: Allow the tubes to stand and observe. Classify the solubility as:

-

Soluble: A clear, homogeneous solution forms.

-

Partially Soluble: A significant portion of the compound dissolves, but some remains undissolved.

-

Insoluble: The compound does not visibly dissolve, and two distinct phases remain.

-

-

Interpretation:

-

Insolubility in water confirms its predominantly organic, non-ionic character.

-

Solubility in 5% HCl would indicate that the pyridine nitrogen is sufficiently basic to be protonated, forming a water-soluble hydrochloride salt. This is expected.

-

Insolubility in 5% NaOH confirms the absence of acidic protons (e.g., phenol or carboxylic acid).

-

Solubility in ether and ethanol confirms its affinity for both non-polar and polar organic solvents.

-

Part 4: Spectroscopic Profile and Analytical Workflow

While publicly accessible experimental spectra for 2-Chloro-5-fluoro-4-methylpyridine are limited, its structure allows for a robust prediction of its key spectroscopic features. This section outlines the expected characteristics and the workflow for structural confirmation.

Caption: Analytical workflow for the structural elucidation of 2-Chloro-5-fluoro-4-methylpyridine.

Expected ¹H and ¹³C NMR Spectra

-

¹H NMR: Three distinct signals are expected.

-

A singlet for the methyl protons (-CH₃) around δ 2.2-2.5 ppm.

-

An aromatic proton signal for the hydrogen at C3. Due to coupling with the adjacent fluorine (⁴JHF), this will likely appear as a doublet.

-

An aromatic proton signal for the hydrogen at C6. This will also show coupling to the fluorine atom (³JHF), appearing as a doublet.

-

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom.

-

The carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

-

The carbons adjacent to the fluorinated carbon (C4 and C6) will show smaller two-bond couplings (²JCF).

-

The methyl carbon signal will appear upfield (around δ 15-20 ppm).

-

Expected Mass Spectrum (MS)

Upon electron ionization, the mass spectrum should prominently feature the molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern characteristic of a monochlorinated compound.

-

Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 Peak: A peak at m/z = 147, corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of one chlorine atom.

Expected Infrared (IR) Spectrum

The IR spectrum provides confirmation of the functional groups present.

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1550-1600 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1200-1300 cm⁻¹: C-F stretching vibration.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Part 5: Safety and Handling

Proper handling of any chemical intermediate is paramount. Based on globally harmonized system (GHS) classifications, 2-Chloro-5-fluoro-4-methylpyridine presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE)[1].

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Caption: A generalized safe handling workflow for 2-Chloro-5-fluoro-4-methylpyridine.

Conclusion

2-Chloro-5-fluoro-4-methylpyridine is a strategically important synthetic intermediate whose physical properties are well-defined for practical laboratory and industrial applications. Its liquid state, moderate boiling point, and predictable solubility in organic solvents make it a versatile reagent. While experimental spectroscopic data is not widely published, its structure allows for a clear and confident prediction of its NMR, MS, and IR signatures, providing a reliable basis for its identification and quality control. The defined safety hazards are manageable with standard laboratory precautions, ensuring its effective and safe use in the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

Sources

- 1. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 881891-83-4 Cas No. | 2-Chloro-5-fluoro-4-methylpyridine | Apollo [store.apolloscientific.co.uk]

- 3. Heterocyclic compound 21 page [m.chemicalbook.com]

- 4. 2-Chloro-5-fluoro-4-methylpyridine | C6H5ClFN | CID 26986174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 881891-83-4 | CAS DataBase [m.chemicalbook.com]

- 6. 2-Chloro-5-Fluoro-4-Methylpyridine881891-83-4,Purity98%_Tianshui Chemical Co., Ltd. [molbase.com]

- 7. saltise.ca [saltise.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of 2-Chloro-5-fluoro-4-methylpyridine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-fluoro-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in various synthetic and formulation workflows.

Executive Summary

2-Chloro-5-fluoro-4-methylpyridine is a halogenated pyridine derivative with a molecular structure that dictates a nuanced solubility profile. While precise quantitative data across a wide spectrum of organic solvents is not extensively published, its physicochemical properties suggest a favorable solubility in many common organic solvents and poor solubility in water.[1] This guide outlines the theoretical underpinnings of its solubility, provides a detailed experimental protocol for quantitative determination, and presents a qualitative overview of its expected solubility in a range of solvents.

Physicochemical Properties and Their Influence on Solubility

Understanding the physicochemical properties of 2-Chloro-5-fluoro-4-methylpyridine is fundamental to predicting its behavior in different solvent systems. These properties govern the intermolecular forces at play between the solute and the solvent, which are the primary determinants of solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFN | [1][2] |

| Molecular Weight | 145.56 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | approx. 180 - 185 °C | [1] |

| Density | approx. 1.28 - 1.32 g/cm³ | [1] |

The presence of a polar pyridine ring and halogen atoms (chlorine and fluorine) introduces dipole-dipole interactions. However, the methyl group and the overall molecular structure also contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highest in solvents of intermediate polarity. The principle of "like dissolves like" is a crucial guiding concept here, indicating that the compound will dissolve best in solvents with similar polarity.[3][4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium process. For 2-Chloro-5-fluoro-4-methylpyridine, which is a liquid at room temperature, the process can be described as the mixing of two liquids. The miscibility of two liquids is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to be favorable, ΔG_mix must be negative.

The enthalpy of mixing (ΔH_mix) is influenced by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The entropy of mixing (ΔS_mix) is generally positive and favors dissolution.

The following diagram illustrates the key factors influencing the solubility of 2-Chloro-5-fluoro-4-methylpyridine.

Caption: Factors influencing the solubility of 2-Chloro-5-fluoro-4-methylpyridine.

Qualitative Solubility Profile